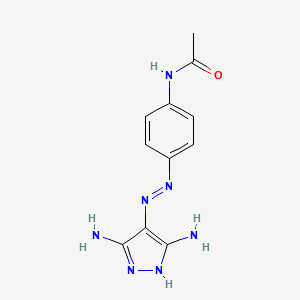

N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N7O/c1-6(19)14-7-2-4-8(5-3-7)15-16-9-10(12)17-18-11(9)13/h2-5H,1H3,(H,14,19)(H5,12,13,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUOKTLTKFSHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420613 | |

| Record name | N-{4-[2-(3,5-Diamino-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333326-97-9 | |

| Record name | N-{4-[2-(3,5-Diamino-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide typically involves the reaction of 3,5-diamino-4H-pyrazole with hydrazinylphenylacetamide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. Post-reaction, the product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may result in the formation of reduced amine or hydrazine derivatives.

Scientific Research Applications

Biological Activities

This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological activities:

- Anticancer Activity : Numerous studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide have been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer cells. A notable study reported an IC50 value of 26 µM against A549 lung cancer cells, indicating substantial cytotoxicity .

- Anti-inflammatory Properties : Research indicates that certain pyrazole derivatives can modulate inflammatory responses. They have been found to reduce levels of pro-inflammatory cytokines in models of inflammation, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Effects : Some studies have also highlighted the antimicrobial activities of pyrazole derivatives, which can inhibit the growth of various bacterial strains .

Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated several pyrazole derivatives' cytotoxic effects on A549 lung cancer cells. Among these compounds, one derivative exhibited an IC50 value of 26 µM, demonstrating significant anticancer activity and supporting further investigation into its mechanism of action .

Study 2: Inflammatory Response Modulation

Research by Xia et al. showed that specific pyrazole derivatives could significantly lower pro-inflammatory cytokine levels in LPS-induced macrophages. This finding suggests their potential role in managing inflammatory diseases and conditions .

Mechanism of Action

The mechanism of action of N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays to elucidate the compound’s mode of action .

Comparison with Similar Compounds

Research Implications

- Target Compound : Its hydrazine-pyrazole scaffold offers a template for developing enzyme inhibitors or metal chelators, though toxicity concerns (e.g., H335) necessitate structural optimization .

- Paracetamol Analogs : Derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide (from Agriophyllum squarrosum) highlight the pharmacological versatility of acetamide-based structures .

Biological Activity

The compound N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide is a pyrazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article delves into the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthetic Pathways

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Moiety : The initial step typically includes the reaction of hydrazine derivatives with suitable carbonyl compounds to form the pyrazole ring.

- Amination and Acetylation : Subsequent reactions involve amination at specific positions followed by acetylation to yield the final product.

The structural formula can be represented as follows:

Molecular Structure

The molecular structure of the compound features a central pyrazole ring substituted with amino groups and an acetamide side chain. This configuration is critical for its biological activity as it influences binding interactions with target enzymes.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyrazole derivatives demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. The compound's ability to inhibit CDK2 correlates with its potential to impede cancer cell proliferation .

Case Study: CDK2 Inhibition

A specific analog of this compound was shown to have an IC50 value in the low micromolar range, indicating its effectiveness in inhibiting CDK2 activity. This suggests that modifications in the pyrazole structure can enhance anticancer efficacy .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. A SAR study involving various pyrazole derivatives indicated that modifications at specific positions significantly affect their anti-inflammatory activity. Some derivatives exhibited promising results in reducing inflammation markers in vitro .

Case Study: Inflammatory Response Reduction

In a controlled study, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. Results showed a marked decrease in cytokine levels, supporting their potential use as therapeutic agents in inflammatory diseases .

Antimicrobial Activity

Emerging research also points to the antimicrobial properties of pyrazole derivatives. Studies have identified certain analogs as effective against biofilms formed by Pseudomonas aeruginosa, suggesting a novel application in treating infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various pyrazole derivatives reveal that:

- Amino Group Positioning : The placement of amino groups on the pyrazole ring significantly influences biological activity.

- Substituent Effects : Different substituents on the aryl ring can enhance or diminish activity against specific targets, such as CDK2 or inflammatory pathways .

Table: Summary of Biological Activities

Q & A

How can researchers optimize the synthesis of N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide to improve yield and purity?

Level: Advanced

Answer:

Synthesis optimization requires a multi-step approach:

- Microwave-assisted synthesis (e.g., 50–100 W, 80–120°C) reduces reaction time and improves regioselectivity, as demonstrated in pyrazole-hydrazone derivatives .

- pH control (e.g., pH 8–10 using NaHCO₃) during coupling reactions minimizes side-product formation, critical for hydrazinyl intermediates .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .

- Reagent stoichiometry adjustments (e.g., 1:1.2 molar ratio of pyrazolylidene precursor to phenylacetamide) can mitigate incomplete hydrazone formation .

What advanced spectroscopic techniques are recommended for confirming the structure of this compound?

Level: Basic

Answer:

Structural validation requires complementary techniques:

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydrazinyl NH at δ 9.2–10.5 ppm) and carbon types (e.g., carbonyl at ~168 ppm) .

- FT-IR : Identify key functional groups (N-H stretch at 3200–3400 cm⁻¹, C=O at 1650–1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- X-ray crystallography (if crystalline): Resolves tautomeric forms of the pyrazol-4-ylidene moiety .

How should researchers design experiments to evaluate the antimicrobial potential of this compound?

Level: Advanced

Answer:

Methodology:

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-chloro-N-pyrazolylacetamide derivatives) to identify critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.